![molecular formula C17H18N2O4S B2894245 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-38-8](/img/structure/B2894245.png)
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-oxoindoline-based compounds, which includes 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, involves the design and creation of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .Molecular Structure Analysis
The molecular structure of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can be analyzed using techniques such as IR, MS, 1H NMR and 13C NMR .Scientific Research Applications
Synthesis and Structural Insights
- The structural versatility of compounds similar to 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide facilitates various synthetic pathways, enabling the creation of complex molecular architectures. For instance, derivatives of benzenesulfonamide have been synthesized through oxidative cyclization processes, showcasing the potential for innovative compound development in organic chemistry (Rajeswaran & Srinivasan, 1994).
Antiproliferative Activity
- Derivatives of benzenesulfonamides, including those with methoxy groups, have demonstrated significant antiproliferative activity against various cancer cell lines, underscoring their potential in the development of new anticancer agents (Motavallizadeh et al., 2014). This showcases the compound's applicability in cancer research, especially in the synthesis of compounds with targeted antiproliferative effects.
Photodynamic Therapy (PDT)
- The modification of benzenesulfonamide derivatives to include specific functional groups can significantly enhance their photophysical properties, making them suitable candidates for photodynamic therapy, a treatment method for various cancers. The high singlet oxygen quantum yield of certain derivatives indicates their potential effectiveness in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
- Research has highlighted the synthesis of novel compounds based on benzenesulfonamide that exhibit strong antimicrobial and antifungal activities, further broadening the scope of applications for derivatives of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide in the pharmaceutical field. These findings demonstrate the potential for developing new antimicrobial agents from this chemical framework (Zareef et al., 2007).
Metalation and Heterocyclic Synthesis
- The application of benzenesulfonamide in directed metalation groups (DMGs) opens up innovative pathways for the synthesis of heterocyclic compounds, showcasing the role of sulfonamide derivatives in facilitating complex chemical reactions. This underscores the compound's significance in synthetic organic chemistry, particularly in the creation of novel heterocyclic structures (Familoni, 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and drug development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would result in downstream effects relevant to these activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
5-ethyl-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-11-4-7-15(23-2)16(8-11)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYWXNSXQHAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide |
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